8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
CAS No.: 1152567-51-5
Cat. No.: VC2555017
Molecular Formula: C9H7BrO4
Molecular Weight: 259.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1152567-51-5 |
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Molecular Formula | C9H7BrO4 |
Molecular Weight | 259.05 g/mol |
IUPAC Name | 5-bromo-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid |
Standard InChI | InChI=1S/C9H7BrO4/c10-6-3-5(9(11)12)4-7-8(6)14-2-1-13-7/h3-4H,1-2H2,(H,11,12) |
Standard InChI Key | XITHRQNLVXVDRN-UHFFFAOYSA-N |
SMILES | C1COC2=C(O1)C=C(C=C2Br)C(=O)O |
Canonical SMILES | C1COC2=C(O1)C=C(C=C2Br)C(=O)O |
Introduction
Chemical Identity and Physical Properties
Identification Parameters
8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is primarily identified through the following parameters:
The compound is characterized by a benzodioxine core structure with specific substitution patterns that distinguish it from related analogs. The bromine substituent enhances its electrophilic character, while the carboxylic acid group provides opportunities for further functionalization through various chemical transformations .
Physicochemical Properties
The physicochemical properties of 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid significantly influence its behavior in chemical reactions and biological systems:
The compound exhibits typical carboxylic acid properties, including the ability to participate in acid-base reactions and form derivatives such as esters and amides. The presence of the bromine atom provides a reactive site for coupling reactions, making it a valuable intermediate in organic synthesis .
Structural Analysis
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the compound's structure. Based on data from related compounds, the following spectroscopic characteristics can be inferred:
¹H NMR data for analogous compounds (2,3-dihydro-1,4-benzodioxane-6-carboxylic acid) shows:
For the brominated derivative, fewer aromatic protons would be expected due to the bromine substitution, likely resulting in only 2 aromatic proton signals instead of 3 .
Mass spectrometry analysis would typically show characteristic isotope patterns due to the presence of bromine, with M+ and M+2 peaks in approximately 1:1 ratio, confirming the presence of one bromine atom in the molecule .
Synthesis Methods
Chemical Synthesis Routes
Several synthetic approaches have been developed for the preparation of 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, with the most common routes involving:
Oxidation of Corresponding Aldehyde
One efficient method involves the oxidation of 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde using appropriate oxidizing agents. This approach is supported by patent literature and research publications .
Ring Closing Followed by Oxidation
A more general approach for benzodioxane derivatives begins with appropriately substituted precursors:
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Ring closing reaction starting from substituted dihydroxy benzaldehydes with 1,2-dibromoethane under alkaline conditions
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Subsequent oxidation of the aldehyde group to carboxylic acid
Detailed Synthetic Procedure
Based on patent CN105801556A, the synthesis of related 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid follows these steps, which can be adapted for the brominated derivative:
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Ring Closing Reaction:
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3,4-dihydroxy benzaldehyde is reacted with 1,2-dibromoethane in the presence of sodium hydroxide
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Tetrabutyl ammonium bromide is used as a phase-transfer catalyst
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The reaction mixture is heated to reflux for 5 hours
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The intermediate 2,3-dihydro-1,4-benzodioxane-6-formaldehyde is isolated through extraction and recrystallization
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Oxidation Reaction:
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The aldehyde intermediate is suspended in water and heated to 70-80°C
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Potassium permanganate solution is added dropwise
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The reaction mixture is heated to reflux for 1-2 hours
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After cooling, the mixture is alkalized with 10% KOH, filtered, and the filtrate is acidified with concentrated hydrochloric acid
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The precipitated product is collected by filtration, washed with water, and dried
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For the specific synthesis of the brominated derivative, the starting material would need to contain a bromine atom at the appropriate position, or bromination would need to be performed at a suitable stage in the synthesis .
Industrial Production Considerations
The industrial production of 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid requires attention to several factors:
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Use of potassium permanganate as an oxidant offers advantages over alternatives like urea peroxide, reducing potential safety hazards while improving yield (approximately 90%)
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The process involves inexpensive starting materials and mild reaction conditions
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The synthetic route is suitable for scale-up and industrial production
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Post-processing expenses are reduced compared to alternative methods
Chemical Reactivity and Transformations
Reactivity Profile
The reactivity of 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is primarily determined by its functional groups:
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Carboxylic Acid Group:
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Bromine Substituent:
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Benzodioxane Scaffold:
Common Transformations
The compound can undergo various chemical transformations, making it a valuable intermediate in organic synthesis:
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Derivatization of Carboxylic Acid Group:
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Bromide Displacement Reactions:
These transformations have been utilized to create libraries of benzodioxane derivatives with diverse substituents for structure-activity relationship studies .
Biological Activities and Applications
Research and Medicinal Chemistry Applications
8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is primarily utilized as:
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Synthetic Intermediate:
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Lead Compound in Drug Discovery:
Structure-Activity Relationships
Comparison with Related Compounds
The properties and activities of 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid can be better understood through comparison with structurally related compounds:
These structural variations significantly affect the compounds' physicochemical properties, including solubility, acidity, and thermal stability. For example, the amino derivative exhibits enhanced water solubility compared to the brominated analog due to increased polarity.
Effect of Substitution Patterns
The position and nature of substituents on the benzodioxane scaffold significantly influence the biological activities of these compounds:
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Position Effects:
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Electronic Effects:
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Electron-withdrawing groups (such as bromine) may lower the pKa of the carboxylic acid slightly
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Electron-donating groups (such as amino or methoxy) can raise the pKa, affecting ionization in biological systems
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Steric Effects:
Understanding these structure-activity relationships provides valuable insights for the rational design of novel benzodioxane derivatives with enhanced biological activities and improved physicochemical properties.
Size | Price Range (when available) | Source |
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100 mg | 39.00 € | |
250 mg | 66.00-105.00 € | |
1 g | 129.00-244.00 € | |
5 g | 536.00 € | |
10 g | 1,069.00-1,957.00 € |
The availability of this compound in various quantities suggests its utility in research and development applications, particularly in medicinal chemistry and organic synthesis .
Primary Applications
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Research Tool:
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Pharmaceutical Intermediate:
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Chemical Probe:
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